![molecular formula C14H18N2O4 B14483689 N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide CAS No. 65653-28-3](/img/structure/B14483689.png)
N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide is a complex organic compound that features an oxirane (epoxide) ring, a phenyl group, and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-hydroxyphenylmorpholine with epichlorohydrin to form the oxirane ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the epoxide. The resulting intermediate is then reacted with a suitable carboxamide derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to open the oxirane ring, forming alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive oxirane ring.
Mécanisme D'action
The mechanism of action of N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modulation of receptor function. The phenyl and morpholine groups contribute to the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide can be compared with other similar compounds such as:
Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane: Similar structure but with two oxirane rings.
N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide: Similar structure but with an acetamide group instead of a morpholine ring.
The uniqueness of this compound lies in its combination of the oxirane ring, phenyl group, and morpholine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
65653-28-3 |
|---|---|
Formule moléculaire |
C14H18N2O4 |
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
N-[4-(oxiran-2-ylmethoxy)phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C14H18N2O4/c17-14(16-5-7-18-8-6-16)15-11-1-3-12(4-2-11)19-9-13-10-20-13/h1-4,13H,5-10H2,(H,15,17) |
Clé InChI |
UCYVOPKVSOBYLZ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)NC2=CC=C(C=C2)OCC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2,4-Diethyloctyl)oxy]propan-1-amine](/img/structure/B14483609.png)
![[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14483612.png)
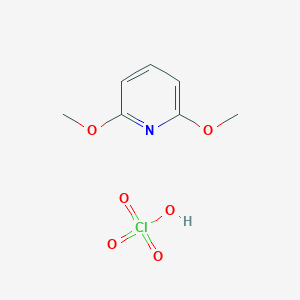
![Diethyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14483620.png)
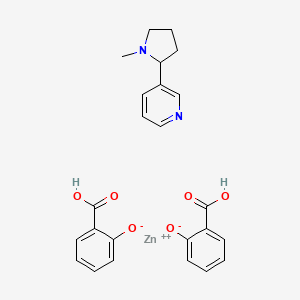
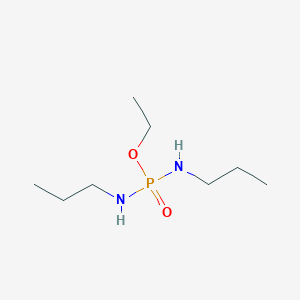
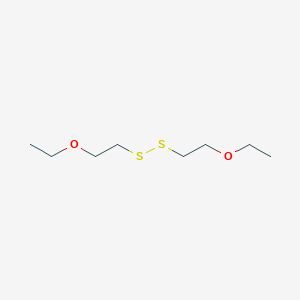
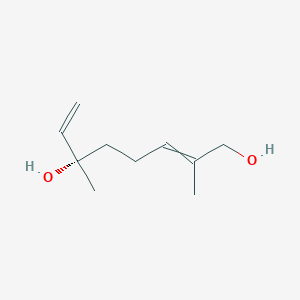
![4-{(E)-[(1,3-Benzoxazol-2-yl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14483651.png)
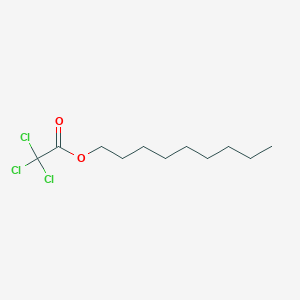
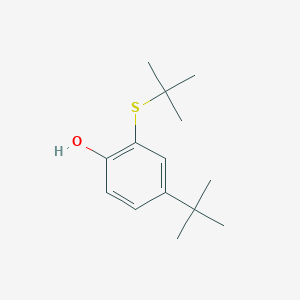
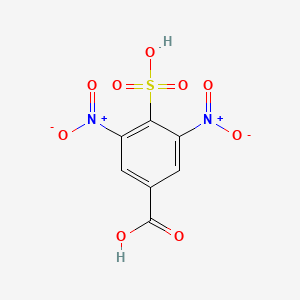
![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
